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Compound of Interest

Compound Name:
Methyl 2-fluoro-5-

hydroxybenzoate

CAS No.: 1084801-91-1

Cat. No.: B1391543

Get Quote

Technical Whitepaper: Methyl 2-fluoro-5-
hydroxybenzoate
Part 1: Executive Summary & Structural Identification
Methyl 2-fluoro-5-hydroxybenzoate is a highly specific fluorinated building block used

primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase

inhibitors and metabolic modulators. Its structural value lies in the fluorine atom at the C2

position, which modulates the pKa of the neighboring ester and enhances metabolic stability,

and the hydroxyl group at C5, which serves as a versatile handle for O-alkylation or arylation.

1.1 Chemical Identity & Isomer Warning
CRITICAL ALERT: Researchers frequently confuse this compound with its isomer, Methyl 5-

fluoro-2-hydroxybenzoate (CAS 391-92-4). Ensure your procurement and synthesis targets the

correct substitution pattern.
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Feature Target Compound
Common Isomer
(Incorrect)

Name
Methyl 2-fluoro-5-

hydroxybenzoate

Methyl 5-fluoro-2-

hydroxybenzoate

CAS 1084801-91-1 391-92-4

Structure Fluorine at C2, Hydroxyl at C5 Fluorine at C5, Hydroxyl at C2

Appearance White Solid Low-melting solid / Oil

1.2 Physiochemical Profile[1]
Molecular Formula: C₈H₇FO₃[2]

Molecular Weight: 170.14 g/mol [2][3][4][5][6]

SMILES: COC(=O)C1=C(F)C=CC(O)=C1[2]

Solubility: Soluble in MeOH, DMSO, EtOAc, DCM; sparingly soluble in water.

Acidity (pKa): The C5-phenol is weakly acidic (approx. pKa ~9.5), allowing selective

deprotonation in the presence of the ester.

Part 2: Synthetic Utility & Retrosynthesis
The synthesis of Methyl 2-fluoro-5-hydroxybenzoate is most reliably achieved via the

esterification of 2-fluoro-5-hydroxybenzoic acid. While standard Fischer esterification

(H₂SO₄/MeOH) is possible, the Thionyl Chloride (SOCl₂) mediated method is preferred for

high-purity applications. This method generates anhydrous HCl in situ and consumes water,

driving the equilibrium forward more effectively than sulfuric acid catalysis.

2.1 Reaction Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
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Figure 1: Synthetic pathway utilizing thionyl chloride mediated esterification.

Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for reproducibility and scalability. It includes specific "Checkpoints" to

validate the chemistry in real-time.

Scale: 5.0 mmol (approx. 800 mg output) Reagents:

2-Fluoro-5-hydroxybenzoic acid (CAS 51446-30-1): 780 mg (5 mmol)[7]

Methanol (Anhydrous): 100 mL

Thionyl Chloride (SOCl₂): 0.8 mL (10 mmol, 2.0 eq)

3.1 Step-by-Step Methodology
Setup & Solvation:

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

Add 780 mg of 2-fluoro-5-hydroxybenzoic acid.

Add 100 mL of Methanol. Stir until fully dissolved.

Checkpoint: Solution should be clear. If particulates remain, sonicate briefly.

Activation (Exothermic Control):

Cool the RBF to 0°C using an ice-water bath. Allow 10 minutes for thermal equilibration.
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Dropwise Addition: Add 0.8 mL Thionyl Chloride slowly over 5-10 minutes.

Why: SOCl₂ reacts vigorously with MeOH to release HCl and heat. Rapid addition can

cause splattering or loss of volatile reagents.

Reaction (Reflux):

Remove the ice bath. Attach a reflux condenser.[8]

Heat the mixture to Reflux (approx. 65°C) for 2 hours.

Checkpoint (TLC): Spot the reaction mixture vs. starting material (SM) on a Silica TLC

plate (Eluent: PE:EtOAc 2:1). The SM (acid) will stay near the baseline or streak; the

Product (ester) will move to Rf ~0.4-0.6.

Workup & Isolation:

Cool the mixture to room temperature.

Concentrate the solvent in vacuo (Rotary Evaporator) to remove MeOH, HCl, and SO₂.

Residue Handling: Dissolve the residue in EtOAc (50 mL) and wash with Saturated

NaHCO₃ (2 x 30 mL) to neutralize trace acid.

Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

Purification:

If the crude is slightly yellow, purify via Flash Column Chromatography.

Stationary Phase: Silica Gel (200-300 mesh).

Mobile Phase: Petroleum Ether : Ethyl Acetate (2:1).[7]

Yield: Expect ~833 mg (98%) of a white solid.[7]

3.2 Workflow Diagram
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Figure 2: Operational workflow for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1391543/docs?utm_src=pdf-body-img#methyl-2-fluoro-5-hydroxybenzoate-cas-number-and-structure
https://www.benchchem.com/product/b1391543/docs?utm_src=pdf-body#methyl-2-fluoro-5-hydroxybenzoate-cas-number-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 4: Analytical Characterization
To certify the identity of the synthesized compound, compare your data against these standard

values derived from spectroscopic literature.

1. Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (600 MHz)[7]

Peaks:

δ 9.73 (s, 1H): Phenolic -OH (Exchangeable).

δ 7.20-7.18 (m, 1H): Aromatic proton (C6-H, ortho to ester).

δ 7.13-7.09 (m, 1H): Aromatic proton (C3-H, ortho to fluorine).

δ 6.99-6.97 (m, 1H): Aromatic proton (C4-H).

δ 3.80 (s, 3H): Methyl ester (-OCH₃).[7]

2. Mass Spectrometry (ESI-MS)

Calculated Mass: 170.04[7]

Observed Mass: 171.25 [M + H]⁺ (Positive Mode).[7]

3. Infrared Spectroscopy (IR)

Key Bands: ~3200 cm⁻¹ (Broad, O-H stretch), ~1710 cm⁻¹ (Strong, C=O ester stretch),

~1200 cm⁻¹ (C-F stretch).

Part 5: Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is

susceptible to slow oxidation if exposed to air and light over long periods.

Safety: The compound is an irritant (Skin/Eye/Respiratory). Wear standard PPE (gloves,

goggles, lab coat).
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Stability: Stable under standard laboratory conditions. Avoid strong bases which will

hydrolyze the ester or deprotonate the phenol prematurely.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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